1-[3-Fluoro-4-(propan-2-yl)phenyl]ethan-1-one
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Overview
Description
1-[3-Fluoro-4-(propan-2-yl)phenyl]ethan-1-one is an organic compound characterized by the presence of a fluorine atom, an isopropyl group, and a phenyl ring attached to an ethanone moiety
Preparation Methods
The synthesis of 1-[3-Fluoro-4-(propan-2-yl)phenyl]ethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-(propan-2-yl)benzene and ethanone derivatives.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Industrial Production: Industrial production methods may include large-scale batch or continuous flow processes, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[3-Fluoro-4-(propan-2-yl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may yield alcohols or other reduced forms of the compound.
Substitution: The fluorine atom and other substituents on the phenyl ring can participate in substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used, resulting in a range of functionalized derivatives.
Scientific Research Applications
1-[3-Fluoro-4-(propan-2-yl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1-[3-Fluoro-4-(propan-2-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The pathways affected depend on the specific biological context, potentially influencing metabolic, signaling, or regulatory processes.
Comparison with Similar Compounds
1-[3-Fluoro-4-(propan-2-yl)phenyl]ethan-1-one can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-(2’-fluoro[1,1’-biphenyl]-4-yl)ethan-1-one and 2-bromo-1-(2-fluorophenyl)ethan-1-one
Uniqueness: The presence of the fluorine atom and isopropyl group in this compound imparts distinct chemical and physical properties, making it valuable for specific applications.
Properties
Molecular Formula |
C11H13FO |
---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
1-(3-fluoro-4-propan-2-ylphenyl)ethanone |
InChI |
InChI=1S/C11H13FO/c1-7(2)10-5-4-9(8(3)13)6-11(10)12/h4-7H,1-3H3 |
InChI Key |
GOPJUVDPTWTTNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C(=O)C)F |
Origin of Product |
United States |
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